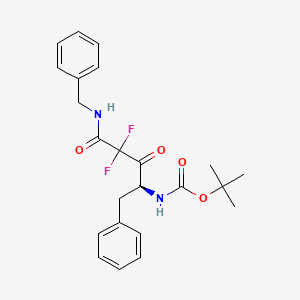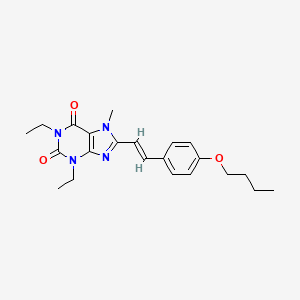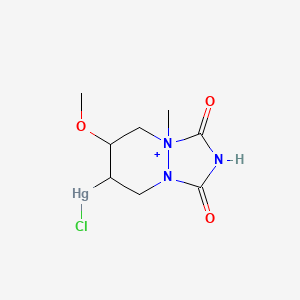
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: Pyridazine-3,6-dicarboxylic acid and mercuric chloride
- Conditions: Aqueous medium with stirring
- Product: Chloromercuri-pyridazine derivative
Step 3: Methoxylation
- Reactants: Chloromercuri-pyridazine derivative and methanol
- Conditions: Acidic medium
- Product: Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the chloromercuri and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Pyridazine Core
- Reactants: Hydrazine and maleic anhydride
- Conditions: Reflux in ethanol
- Product: Pyridazine-3,6-dicarboxylic acid
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like thiols or amines in the presence of a base
Major Products
Oxidation: Oxidized pyridazine derivatives
Reduction: Reduced pyridazine derivatives
Substitution: Substituted pyridazine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in organic synthesis and medicinal chemistry.
1,5,6,7-Tetrahydro-4H-indol-4-one: Important in medicinal chemistry as indole mimetics.
Tetrahydro-4H-pyran-4-one: Used as an intermediate in organic synthesis and has potential biological activities.
Uniqueness
Tetrahydro-4-(chloromercuri)-5-methoxy-N-methyl-1,2-pyridazinedicarboximide stands out due to its unique combination of a chloromercuri group and a pyridazinedicarboximide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93168-21-9 |
|---|---|
Molekularformel |
C8H13ClHgN3O3+ |
Molekulargewicht |
435.25 g/mol |
IUPAC-Name |
chloro-(6-methoxy-4-methyl-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-4-ium-7-yl)mercury |
InChI |
InChI=1S/C8H12N3O3.ClH.Hg/c1-11-5-6(14-2)3-4-10(11)7(12)9-8(11)13;;/h3,6H,4-5H2,1-2H3;1H;/q;;+1 |
InChI-Schlüssel |
OIKUKASVKGOFFA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]12CC(C(CN1C(=O)NC2=O)[Hg]Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


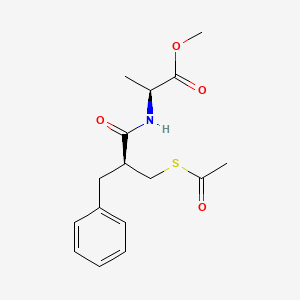
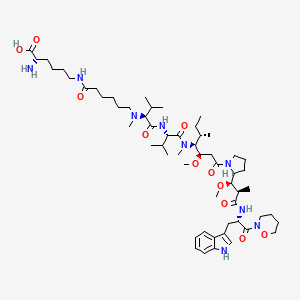
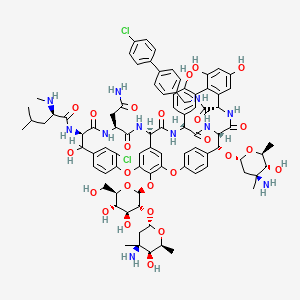
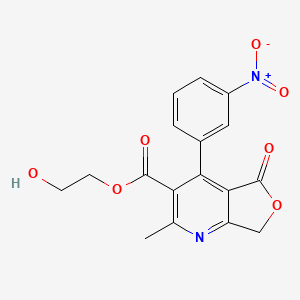



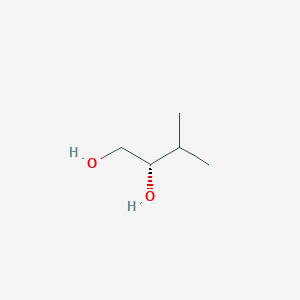

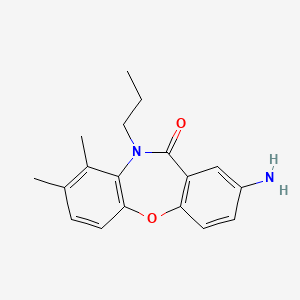
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)

